Technical Documentation Center

3-(4-methyl-1,3-thiazol-5-yl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid
  • CAS: 6469-32-5

Core Science & Biosynthesis

Foundational

Introduction: Bridging Structure and Function in Drug Development

An In-depth Technical Guide to the Physicochemical Characterization of 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable cl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific investigation. The intrinsic physical and chemical properties of a compound, collectively known as its physicochemical profile, are foundational to its ultimate success. These properties govern how a molecule behaves in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) — the very essence of pharmacokinetics.[1][2] For researchers, scientists, and drug development professionals, a comprehensive understanding of this profile is not merely academic; it is a critical prerequisite for rational drug design and optimization.

This guide focuses on 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid , a molecule featuring a core thiazole heterocycle linked to a propanoic acid chain. The presence of the carboxylic acid functional group and the aromatic thiazole ring suggests specific physicochemical characteristics that are pivotal for its potential as a therapeutic agent. This document serves as a technical whitepaper from the perspective of a Senior Application Scientist, moving beyond a simple data sheet to provide a strategic framework for the experimental determination of its key physical properties. We will explore the causality behind experimental choices and present robust, self-validating protocols for characterizing its identity, purity, solubility, and ionization state.

Section 1: Core Molecular Identity and Structural Attributes

Before any experimental assessment, establishing the definitive identity of the compound is paramount. 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid is a solid at room temperature, and its structure dictates its potential for intermolecular interactions. The carboxylic acid moiety is a hydrogen bond donor and acceptor, while the thiazole ring, with its nitrogen and sulfur heteroatoms, contributes to the molecule's polarity and potential for various non-covalent interactions.

Identifier Value Source
Chemical Name 3-(4-methyl-1,3-thiazol-5-yl)propanoic acidSigma-Aldrich
CAS Number 6469-32-5Sigma-Aldrich, Chem-Space[3]
Molecular Formula C₇H₉NO₂SSigma-Aldrich, ChemScene[4]
Molecular Weight 171.22 g/mol Sigma-Aldrich, ChemScene[4]
Canonical SMILES CC1=C(SC=N1)CCC(=O)OSigma-Aldrich
Physical Form SolidSigma-Aldrich

Section 2: Melting Point Determination: A Primary Indicator of Purity

Expert Rationale

The melting point is one of the most fundamental and informative physical properties of a crystalline solid. For a pure compound, the melting point is a sharp, well-defined temperature range (typically 0.5-1.0°C), which is a characteristic physical constant. The presence of even minor impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range. Therefore, its determination is an essential first step in quality control, providing a rapid and cost-effective assessment of purity before committing a sample to more complex and expensive biological assays.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_record Data Recording prep1 Ensure sample is completely dry. prep2 Finely powder the crystalline solid. prep1->prep2 prep3 Pack 2-3 mm of sample into a capillary tube. prep2->prep3 analysis1 Place capillary in melting point apparatus. prep3->analysis1 analysis2 Heat rapidly to ~15-20°C below expected M.P. analysis1->analysis2 analysis3 Reduce heating rate to 1-2°C per minute. analysis2->analysis3 record1 Record T1: Temperature at which first liquid appears. analysis3->record1 record2 Record T2: Temperature at which solid is fully liquid. record1->record2 record3 Report melting point as the range T1 - T2. record2->record3

Caption: Workflow for determining melting point via the capillary method.

Detailed Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard capillary method for an accurate determination of the melting point range.[5][6][7]

  • Sample Preparation:

    • Ensure the sample of 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid is completely dry, as residual solvent can act as an impurity.[5]

    • Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder using a spatula.

    • Tap the open end of a glass capillary tube into the powder to collect a small amount of the sample.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a packed column of 2-3 mm is achieved.[8]

  • Instrument Setup and Measurement:

    • Place the packed capillary tube into the sample holder of a calibrated melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid preliminary measurement by heating at a rate of 10-15°C per minute to get a rough estimate.

    • For the accurate measurement, use a fresh sample and heat rapidly to about 20°C below the estimated melting point.

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

    • Carefully observe the sample through the viewing lens.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last crystal of the solid melts (completion of melting).

    • The melting point is reported as the range between these two temperatures. For a pure compound, this range should be narrow. Perform the measurement in triplicate to ensure reproducibility.

Section 3: Aqueous Solubility: A Gatekeeper for Bioavailability

Expert Rationale

A drug must be in solution to be absorbed from its site of administration and to interact with its biological target.[9] Poor aqueous solubility is a major cause of failure for drug candidates. We distinguish between two key types of solubility measurements:

  • Kinetic Solubility: A high-throughput screening method where a compound is added to a buffer from a DMSO stock solution. It measures how readily a compound stays in solution under non-equilibrium conditions and is useful for early-stage discovery.[10]

  • Thermodynamic Solubility: The true saturation concentration of a compound in a solvent at equilibrium. It is a more rigorous, lower-throughput measurement critical for lead optimization and formulation development.[10]

Given the need for a definitive characterization, the "shake-flask" method to determine thermodynamic solubility is the gold standard.

Workflow for Thermodynamic Solubility Assay

SolubilityWorkflow cluster_quant Quantification prep Add excess solid compound to aqueous buffer (e.g., PBS, pH 7.4). incubate Seal vial and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium. prep->incubate separate Separate undissolved solid from the solution via centrifugation or filtration (0.22 µm). incubate->separate quant2 Analyze the clear supernatant using HPLC-UV or LC-MS. separate->quant2 quant1 Prepare a calibration curve with known concentrations. quant1->quant2 quant3 Calculate concentration against the standard curve. quant2->quant3

Caption: Shake-flask method for thermodynamic solubility determination.

Detailed Experimental Protocol: Shake-Flask Solubility Determination

This protocol describes a robust method for measuring thermodynamic solubility in a physiologically relevant buffer.[10]

  • Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

    • Add an excess amount of solid 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid to a known volume of the buffer in a glass vial. The excess solid is crucial to ensure saturation is reached.

    • Prepare a set of standards of the compound at known concentrations for creating a calibration curve.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 48 hours).[10] A preliminary time-course experiment can be run to confirm when the concentration in solution becomes constant.

  • Sample Processing:

    • After equilibration, allow the vials to stand briefly to let larger particles settle.

    • Carefully withdraw an aliquot of the suspension and separate the undissolved solid from the saturated solution. This can be done by either:

      • Centrifuging the sample at high speed and collecting the supernatant.

      • Filtering the sample through a low-binding 0.22 µm syringe filter.[11]

  • Quantification:

    • Dilute the clear supernatant with an appropriate mobile phase.

    • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Determine the concentration by comparing the instrument response to the previously generated calibration curve. The resulting concentration is the thermodynamic solubility.

Section 4: Ionization Constant (pKa): The Driver of In Vivo Behavior

Expert Rationale

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid, the carboxylic acid group is expected to be the primary ionizable center, making it a weak acid. The pKa value is critical because the charge state of a drug affects its solubility, membrane permeability, plasma protein binding, and interaction with its target.[12][13][14] Potentiometric titration is a highly accurate and reliable method for pKa determination, involving the gradual addition of a titrant (a base, in this case) while monitoring the solution's pH.[14]

Workflow for pKa Determination via Potentiometric Titration

pKaWorkflow cluster_setup System Setup & Calibration cluster_titration Titration Process cluster_analysis Data Analysis setup1 Calibrate pH meter with standard buffers (pH 4, 7, 10). setup2 Prepare a dilute solution of the compound (~1 mM). setup1->setup2 setup3 Standardize the titrant (e.g., 0.1 M NaOH). setup2->setup3 titrate3 Add titrant in small, precise increments, recording pH after each addition. setup3->titrate3 titrate1 Place compound solution in a jacketed vessel with stirring. titrate2 Immerse calibrated pH electrode. titrate1->titrate2 titrate2->titrate3 analysis1 Plot pH vs. volume of titrant. titrate3->analysis1 analysis2 Calculate the first derivative (ΔpH/ΔV) to find the equivalence point (peak). analysis1->analysis2 analysis3 The pH at half the equivalence point volume is the pKa. analysis2->analysis3

Caption: Workflow for determining pKa using potentiometric titration.

Detailed Experimental Protocol: Potentiometric pKa Determination

This protocol provides a step-by-step guide for determining the pKa of an acidic compound.[12][15]

  • System Preparation and Calibration:

    • Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01).

    • Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH) by titrating against a primary standard like potassium hydrogen phthalate (KHP).[16]

    • Accurately prepare a solution of 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid in water at a known concentration (e.g., 1-5 mM). A co-solvent may be used if aqueous solubility is low, but its effect on the pKa must be considered.

    • Maintain a constant ionic strength during the titration by adding a background electrolyte like 0.15 M potassium chloride (KCl).[15]

  • Titration Procedure:

    • Place a known volume of the compound solution into a thermostatted titration vessel equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode and the tip of the burette containing the standardized NaOH solution.

    • Begin stirring to ensure homogeneity.

    • Add the NaOH titrant in small, precise increments (e.g., 0.02-0.05 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[12]

    • Continue the titration well past the expected equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • To accurately determine the equivalence point, calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence volume.[17]

    • The pKa is determined from the Henderson-Hasselbalch equation. At the point where exactly half of the equivalence volume of titrant has been added, the concentrations of the protonated (acid) and deprotonated (conjugate base) species are equal, and thus, pH = pKa.

Conclusion: Building a Foundation for Preclinical Success

The thorough physicochemical characterization of 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid is an indispensable step in evaluating its potential as a drug candidate. The protocols detailed in this guide for determining melting point, aqueous solubility, and pKa represent the industry-standard, authoritative methods for generating the data needed by medicinal chemists, DMPK scientists, and formulators. By understanding not just the values but also the robust methodologies used to obtain them, research teams can build a solid, reliable foundation of data. This, in turn, enables more accurate predictions of in vivo behavior, facilitates intelligent lead optimization, and ultimately increases the probability of advancing a well-characterized and promising compound through the preclinical pipeline.

References

  • PubChem. 3-(Methylthio)propanoic acid. National Center for Biotechnology Information. [Link]

  • Lau, Y. H., et al. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications. [Link]

  • Abdelgawad, M. A., et al. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2021). 4.3: Melting Point Determination Procedure. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • De Oliveira, D. P. (2019). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

  • Google Patents.
  • Fant, K. (2023). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. European Union. [Link]

  • Chem-Space. 3-(4-Methyl-1,3-thiazol-5-yl)propanoic acid, 6469-32-5. [Link]

  • DergiPark. (2023). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • University of Babylon. (2021). experiment (1) determination of melting points. [Link]

  • Fiveable. Physicochemical properties. [Link]

  • Leibniz Institute for New Materials. (2016). Procedure for solubility testing of NM suspension. [Link]

  • MDPI. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. [Link]

  • SciSpace. (2020). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Chemistry LibreTexts. (2021). 2.2: Solubility Lab. [Link]

  • ResearchGate. (2022). Physical Properties in Drug Design. [Link]

  • YouTube. (2023). Experimental Determination of Structure of propanoic acid. [Link]

  • S.S. Jain Subodh P.G. (Autonomous) College. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

  • Wikipedia. Methyl propionate. [Link]

  • Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. National Institutes of Health. [Link]

  • Westlab. (2023). Measuring the Melting Point. [Link]

  • Gene Ontology Resource. (2024). Significance of Physical properties of drug. [Link]

  • Massachusetts Institute of Technology. THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. [Link]

  • PubMed Central. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. [Link]

  • Filo. Carefully study the attached IR and ¹H NMR spectra and predict the structure. [Link]

  • Wikipedia. Propionic acid. [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • Journal of Chemistry and Technologies. (2022). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. [Link]

  • PubChem. 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

Exploratory

3-(4-methyl-1,3-thiazol-5-yl)propanoic acid molecular weight

An In-depth Technical Guide to 3-(4-methyl-1,3-thiazol-5-yl)propanoic Acid: Properties, Synthesis, and Applications in Research For Researchers, Scientists, and Drug Development Professionals This guide provides a compre...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(4-methyl-1,3-thiazol-5-yl)propanoic Acid: Properties, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid, a key heterocyclic building block in modern medicinal chemistry. As a Senior Application Scientist, the following sections synthesize fundamental physicochemical data with actionable, field-proven insights into its synthesis, analytical validation, and strategic application in drug discovery programs.

Core Compound Profile and Physicochemical Properties

3-(4-methyl-1,3-thiazol-5-yl)propanoic acid is a bifunctional molecule featuring a stable thiazole heterocycle and a reactive carboxylic acid moiety. This structural combination makes it an attractive starting material for the synthesis of compound libraries aimed at a variety of biological targets. The thiazole ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and diverse interaction capabilities. The propanoic acid linker provides a flexible chain and a handle for chemical modification, such as amide bond formation or esterification.

The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 171.22 g/mol
Molecular Formula C₇H₉NO₂S[1]
CAS Number 6469-32-5[1]
Physical Form Solid
Canonical SMILES CC1=C(SC=N1)CCC(=O)O
InChI Key HPMBMJNAPIPXFK-UHFFFAOYSA-N

Strategic Synthesis: A Validated Workflow

The synthesis of 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid can be approached through several established methods for thiazole ring formation. The Hantzsch thiazole synthesis and its variations provide a reliable and scalable route. The following protocol outlines a robust workflow, emphasizing the rationale behind key steps to ensure reproducibility and high purity.

Proposed Synthesis Workflow Diagram

cluster_reactants Starting Materials cluster_process Process cluster_product Final Product A Ethyl 4-chloroacetoacetate C 1. Cyclocondensation A->C Ethanol, Reflux B Thioformamide B->C D 2. Ester Hydrolysis C->D Intermediate Ester E 3. Acidic Work-up & Isolation D->E NaOH (aq), then HCl F 4. Recrystallization E->F Crude Product G 3-(4-methyl-1,3-thiazol-5-yl)propanoic Acid F->G Purified Product

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Objective: To synthesize 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid from commercially available precursors. This protocol is adapted from general principles of thiazole synthesis.[2]

Step 1: Thiazole Ring Formation (Cyclocondensation)

  • To a round-bottom flask equipped with a reflux condenser, add ethyl 5-chloro-3-oxopentanoate (1.0 eq) and absolute ethanol (5 mL per gram of ester).

  • Add thioformamide (1.1 eq) to the solution. The slight excess of thioformamide ensures the complete consumption of the limiting chloro-ester.

  • Heat the mixture to reflux and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Causality: The nucleophilic sulfur of thioformamide attacks the carbon bearing the chlorine, and the nitrogen attacks the ketone, leading to cyclization and dehydration to form the stable aromatic thiazole ring. Ethanol is an effective polar protic solvent for this class of reaction.

  • After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.

Step 2: Saponification (Ester Hydrolysis)

  • Dissolve the crude residue from Step 1 in a 2 M aqueous solution of sodium hydroxide (NaOH) (3.0 eq).

  • Stir the mixture at 60°C for 2 hours to ensure complete hydrolysis of the ethyl ester to the corresponding carboxylate salt.

  • Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl and leading to the formation of the sodium carboxylate salt, which is soluble in the aqueous medium. Heat accelerates this process.

Step 3: Acidification and Isolation

  • Cool the reaction mixture in an ice bath to 0-5°C.

  • Slowly add a 4 M hydrochloric acid (HCl) solution dropwise with vigorous stirring until the pH of the solution is approximately 2-3. This protonates the carboxylate, causing the free acid to precipitate.

  • Causality: Lowering the temperature minimizes potential side reactions and controls the exotherm of neutralization. The propanoic acid product is significantly less soluble in acidic aqueous media than its sodium salt, enabling isolation by precipitation.

  • Collect the resulting solid precipitate by vacuum filtration and wash the filter cake with cold deionized water to remove inorganic salts.

Step 4: Purification

  • Recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water mixture, to yield the final product of high purity.

  • Dry the purified crystals under vacuum. The final product should be a solid.

Application in Medicinal Chemistry Programs

This compound is not typically an endpoint therapeutic itself but rather a critical heterocyclic building block . Its value lies in its utility as a scaffold for generating novel chemical entities with potential therapeutic applications. Thiazole-containing molecules have demonstrated a wide range of biological activities, including roles as anticancer and anti-inflammatory agents.[3][4]

Scaffold for Library Synthesis

The carboxylic acid group is a versatile functional handle for derivatization via standard amide coupling or esterification reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

cluster_amides Amide Library (R-NH2) cluster_esters Ester Library (R'-OH) Scaffold 3-(4-methyl-1,3-thiazol-5-yl) propanoic acid AmideCoupling Amide Coupling (EDC, HOBt) Scaffold->AmideCoupling Esterification Esterification (H+, R'-OH) Scaffold->Esterification Amide1 Aryl Amide AmideCoupling->Amide1 Amide2 Alkyl Amide AmideCoupling->Amide2 Amide3 Heterocyclic Amide AmideCoupling->Amide3 Ester1 Methyl Ester Esterification->Ester1 Ester2 Ethyl Ester Esterification->Ester2

Caption: Use as a scaffold for generating diverse amide and ester libraries.

Analytical Quality Control Protocols

Ensuring the identity and purity of the synthesized material is paramount. A multi-technique approach provides a self-validating system of quality control.

Analytical Workflow Diagram

Start Synthesized Sample HPLC Purity Assessment (HPLC-UV) Start->HPLC LCMS Identity Confirmation (LC-MS) Start->LCMS NMR Structural Elucidation (1H, 13C NMR) Start->NMR Result Certificate of Analysis (Purity >95%) HPLC->Result Purity ≥ 95% Fail Repurification Required HPLC->Fail Purity < 95% LCMS->Result Correct Mass NMR->Result Correct Structure

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(4-methyl-1,3-thiazol-5-yl)propanoic Acid: An Application Note and Experimental Protocol

This document provides a comprehensive guide for the synthesis of 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid, a key intermediate in the development of various pharmaceutical compounds. The protocol herein is designed fo...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid, a key intermediate in the development of various pharmaceutical compounds. The protocol herein is designed for researchers and scientists in the field of drug development and medicinal chemistry, offering a detailed, step-by-step methodology grounded in established chemical principles.

Introduction and Significance

Thiazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The target molecule, 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid, serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural motif, featuring a substituted thiazole ring linked to a propanoic acid side chain, is of significant interest for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This protocol outlines a reliable and reproducible synthetic route starting from the commercially available 4-methyl-5-thiazoleethanol.

Synthetic Strategy Overview

The chosen synthetic pathway is a three-step sequence commencing with 4-methyl-5-thiazoleethanol. This approach is favored for its operational simplicity and reliance on well-understood chemical transformations, thereby ensuring a high probability of success for researchers. The overall synthetic scheme is depicted below:

Synthesis_Overview A 4-methyl-5-thiazoleethanol B 5-(2-Chloroethyl)-4-methylthiazole A->B Step 1: Chlorination (SOCl2) C 4-methyl-5-thiazoleacetonitrile B->C Step 2: Cyanation (NaCN) D 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid C->D Step 3: Hydrolysis (H2SO4, H2O)

Caption: Overall synthetic route for 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplier
4-Methyl-5-thiazoleethanol≥98%Commercially Available
Thionyl chloride (SOCl₂)Reagent gradeCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Sodium cyanide (NaCN)≥98%Commercially Available
Dimethyl sulfoxide (DMSO)AnhydrousCommercially Available
Sulfuric acid (H₂SO₄)ConcentratedCommercially Available
Diethyl etherReagent gradeCommercially Available
Sodium bicarbonate (NaHCO₃)Reagent gradeCommercially Available
Sodium sulfate (Na₂SO₄)AnhydrousCommercially Available
Deionized waterIn-house
Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware

  • Fume hood

Experimental Protocol

Step 1: Synthesis of 5-(2-Chloroethyl)-4-methylthiazole

Causality: The primary alcohol of 4-methyl-5-thiazoleethanol is a poor leaving group. To facilitate nucleophilic substitution in the subsequent step, it is converted to a more reactive alkyl chloride using thionyl chloride. This reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion.[1]

Procedure:

  • In a fume hood, add 4-methyl-5-thiazoleethanol (1.0 eq.) to a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.2 eq.) to the stirred solution via a dropping funnel over 30 minutes. The reaction is exothermic and generates HCl gas.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5-(2-chloroethyl)-4-methylthiazole, which can be used in the next step without further purification.

Step 2: Synthesis of 4-methyl-5-thiazoleacetonitrile

Causality: The chloro group in 5-(2-chloroethyl)-4-methylthiazole is a good leaving group for nucleophilic substitution. Reaction with sodium cyanide introduces the nitrile functionality, which serves as a precursor to the carboxylic acid. The use of an aprotic polar solvent like DMSO enhances the nucleophilicity of the cyanide ion.[2][3]

Procedure:

  • Dissolve the crude 5-(2-chloroethyl)-4-methylthiazole (1.0 eq.) in anhydrous dimethyl sulfoxide (DMSO) in a round-bottom flask equipped with a magnetic stir bar.

  • Add sodium cyanide (1.5 eq.) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Extract the aqueous mixture with diethyl ether (3 x volume).

  • Combine the organic layers, wash with water and then with brine to remove residual DMSO and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude 4-methyl-5-thiazoleacetonitrile. Purification can be achieved by column chromatography on silica gel if necessary.

Step 3: Synthesis of 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid

Causality: The nitrile group of 4-methyl-5-thiazoleacetonitrile is hydrolyzed to a carboxylic acid under acidic conditions. The use of aqueous sulfuric acid and heat promotes the complete conversion of the nitrile to the desired propanoic acid.[4][5][6]

Procedure:

  • To a round-bottom flask containing the crude 4-methyl-5-thiazoleacetonitrile (1.0 eq.), add a mixture of sulfuric acid and water (e.g., 50% v/v).

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by observing the cessation of gas evolution (ammonia).

  • Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous solution with a suitable organic solvent like ethyl acetate to remove any unreacted starting material or non-acidic byproducts.

  • Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -OH, -C≡N, -C=O).

Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Cyanation cluster_step3 Step 3: Hydrolysis A1 Dissolve 4-methyl-5-thiazoleethanol in DCM A2 Cool to 0°C A1->A2 A3 Add Thionyl Chloride A2->A3 A4 Reflux for 2h A3->A4 A5 Workup: Quench, Extract, Dry, Concentrate A4->A5 B1 Dissolve chloro intermediate in DMSO A5->B1 Crude Product B2 Add NaCN B1->B2 B3 Heat at 80-90°C for 12-16h B2->B3 B4 Workup: Aqueous quench, Extract, Dry, Concentrate B3->B4 C1 Treat nitrile with aq. H2SO4 B4->C1 Crude Product C2 Reflux for 4-6h C1->C2 C3 Workup: Neutralize, Extract, Acidify, Isolate C2->C3 C4 Purify by Recrystallization C3->C4 D D C4->D Final Product

Caption: Detailed experimental workflow for the synthesis.

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Sodium cyanide is highly toxic. Avoid contact with skin and inhalation of dust. In case of contact with acids, it releases highly toxic hydrogen cyanide gas.

  • Concentrated acids are corrosive. Handle with appropriate care.

References

  • Buchman, E. R. (1936). The Crystalline Ammonium Salt of 2-Methyl-4-amino-5-thiocyanomethylpyrimidine. Journal of the American Chemical Society, 58(9), 1803–1805.
  • CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents. (n.d.).
  • Tosylates And Mesylates - Master Organic Chemistry. (2015, March 10). Retrieved January 28, 2026, from [Link]

  • CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole - Google Patents. (n.d.).
  • 14.3: Alcohol conversion to Esters - Tosylate and Carboxylate - Chemistry LibreTexts. (2020, May 30). Retrieved January 28, 2026, from [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (2023, January 22). Retrieved January 28, 2026, from [Link]

  • Reaction of Methyl Alcohol with Thionyl Chloride in Solution. (n.d.). Retrieved January 28, 2026, from [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C. (n.d.). Retrieved January 28, 2026, from [Link]

  • EXPERIMENTAL SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved January 28, 2026, from [Link]

  • EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents. (n.d.).
  • Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. (n.d.). Retrieved January 28, 2026, from [Link]

  • Jones oxidation - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

  • Conversion of an Alcohol into a Tosylate - YouTube. (2023, June 7). Retrieved January 28, 2026, from [Link]

  • nucleophilic substitution - halogenoalkanes and cyanide ions - Chemguide. (n.d.). Retrieved January 28, 2026, from [Link]

  • WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents. (n.d.).
  • Nitrile hydrolysis methods to get carboxylic acids - Powered by XMB 1.9.11. (2011, February 17). Retrieved January 28, 2026, from [Link]

  • (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. - ResearchGate. (2025, August 7). Retrieved January 28, 2026, from [Link]

  • Halogenoalkanes | Nucleophilic Substitution (with :CN-) - Reaction Mechanism Notes: Organic Chemistry Revision Sheets. (n.d.). Retrieved January 28, 2026, from [Link]

  • Arndt-eistert homologation | PPTX - Slideshare. (n.d.). Retrieved January 28, 2026, from [Link]

  • Reaction of Methyl Alcohol with Thionyl Chloride in Solution - ResearchGate. (2025, August 9). Retrieved January 28, 2026, from [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal. (n.d.). Retrieved January 28, 2026, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH. (2024, December 20). Retrieved January 28, 2026, from [Link]

  • Nitrile to Acid - Common Conditions. (n.d.). Retrieved January 28, 2026, from [Link]

  • hydrolysis of nitriles - Chemguide. (n.d.). Retrieved January 28, 2026, from [Link]

  • Jones Oxidation of Alcohols in Organic Chemistry - YouTube. (2023, October 26). Retrieved January 28, 2026, from [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione - Arkivoc. (n.d.). Retrieved January 28, 2026, from [Link]

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021, July 28). Retrieved January 28, 2026, from [Link]

  • Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Arndt-Eistert Homologation: Mechanism & Examples - NROChemistry. (n.d.). Retrieved January 28, 2026, from [Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

  • Ester to Acid - Common Conditions. (n.d.). Retrieved January 28, 2026, from [Link]

  • Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H 2 SO 4 - ResearchGate. (2025, August 6). Retrieved January 28, 2026, from [Link]

  • Jones oxidation - Sciencemadness Wiki. (2019, July 11). Retrieved January 28, 2026, from [Link]

  • A novel approach to C1 homologation of carboxylic acids - HIMS - University of Amsterdam. (2024, February 27). Retrieved January 28, 2026, from [Link]

  • The Arndt‐Eistert Synthesis - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

Sources

Application

3-(4-methyl-1,3-thiazol-5-yl)propanoic acid in vitro biological screening assays

An Application Guide for the In Vitro Biological Characterization of 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid Introduction: Contextualizing the Investigation of a Novel Thiazole Derivative The thiazole ring is a privi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the In Vitro Biological Characterization of 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid

Introduction: Contextualizing the Investigation of a Novel Thiazole Derivative

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] Compounds incorporating this heterocycle have demonstrated a wide range of pharmacological activities, including anticancer and antimicrobial effects.[2][3][4][5] 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid is a novel small molecule whose biological properties are yet to be fully elucidated. The structural motif of this compound, featuring a carboxylic acid tethered to a thiazole core, bears resemblance to known ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).

PPARα is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[6][7] It is a master regulator of lipid metabolism, particularly in tissues with high fatty acid catabolism rates like the liver.[6][8][9] Activation of PPARα upregulates genes involved in fatty acid uptake and oxidation, leading to reduced plasma triglycerides and increased HDL-cholesterol.[6][7][10] Consequently, PPARα agonists, such as fibrate drugs, are used clinically to treat dyslipidemia.[7]

This document provides a detailed, multi-assay workflow for the comprehensive in vitro characterization of 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid. The proposed screening cascade is designed to first establish direct binding and activation of the putative target, PPARα, then to quantify its functional activity in a cellular context, and finally, to assess its general cytotoxicity. This tiered approach ensures a rigorous and efficient evaluation, generating the critical data needed to determine the compound's potential as a selective PPARα modulator.

Section 1: The PPARα Signaling Pathway: The Hypothesized Target

Understanding the mechanism of the target is fundamental to designing meaningful assays. PPARα, upon activation by a ligand, undergoes a conformational change. It then heterodimerizes with the Retinoid X Receptor (RXR). This complex subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, recruiting coactivator proteins and initiating gene transcription.[6][7]

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 3-(4-methyl-1,3-thiazol-5-yl) propanoic acid PPAR PPARα Ligand->PPAR 1. Ligand Binding RXR RXR PPAR->RXR 2. Heterodimerization PPRE PPRE (DNA Response Element) PPAR->PPRE 3. DNA Binding RXR->PPRE 3. DNA Binding Coactivators Coactivators Transcription Target Gene Transcription (e.g., CPT1, ACO) Coactivators->Transcription 5. Initiation PPRE->Coactivators 4. Coactivator     Recruitment mRNA mRNA Transcription->mRNA 6. Transcription TR_FRET_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (384-well plate) cluster_read Incubation & Readout cluster_analysis Data Analysis A Prepare 2X Test Compound and Control Ligand Dilutions D Add 10 µL of 2X Compound or Control to wells A->D B Prepare 4X PPARα-LBD/Tracer Mix E Add 5 µL of 4X PPARα-LBD/Tracer Mix B->E C Prepare 4X Tb-anti-GST Antibody Solution F Add 5 µL of 4X Tb-anti-GST Antibody C->F D->E E->F G Incubate at RT (e.g., 1-2 hours) F->G H Read TR-FRET Signal (340nm Ex; 495/520nm Em) G->H I Calculate 520/495 nm Ratio H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: Workflow for a PPARα TR-FRET competitive binding assay.

Protocol 2.1: LanthaScreen™ TR-FRET PPARα Competitive Binding Assay

This protocol is adapted from commercially available kits (e.g., Thermo Fisher Scientific). [11] A. Reagent Preparation:

  • Assay Buffer: Prepare Complete TR-FRET PPAR Assay Buffer by adding DTT to a final concentration of 5 mM. Prepare this fresh daily. [11]2. Test Compound: Prepare a serial dilution of 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid in Complete Assay Buffer at 2X the final desired concentrations.

  • Control Ligand: Prepare a serial dilution of a known PPARα agonist (e.g., GW7647) as a positive control, also at 2X final concentration. [11]4. PPARα-LBD/Tracer Mix: Dilute GST-PPARα-LBD and Fluormone™ Pan-PPAR Green tracer in Complete Assay Buffer to 4X the final concentrations.

  • Antibody Solution: Dilute the Tb-anti-GST antibody in Complete Assay Buffer to 4X the final concentration (e.g., 20 nM). [11] B. Assay Procedure:

  • Dispense 10 µL of the 2X test compound or 2X control ligand dilutions into the wells of a black, low-volume 384-well assay plate. Include "no ligand" (buffer only) controls.

  • Add 5 µL of the 4X PPARα-LBD/Tracer mix to all wells.

  • Add 5 µL of the 4X Tb-anti-GST antibody solution to all wells. The final volume should be 20 µL.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Read the plate on a fluorescence plate reader capable of TR-FRET, with excitation at ~340 nm and emission detection at 495 nm and 520 nm. [11] C. Data Analysis:

  • Calculate the emission ratio (520 nm / 495 nm) for each well.

  • Plot the emission ratio against the log of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the compound that displaces 50% of the tracer.

Table 1: Representative Data from PPARα TR-FRET Assay

CompoundIC50 (nM)Hill Slope
GW7647 (Control)15.2-1.1
3-(4-methyl-1,3-thiazol-5-yl)propanoic acid250.8-0.9
Inactive Control>10,000N/A

Section 3: Secondary Screening: Cellular Transcriptional Activation

Rationale: Demonstrating that the compound binds to PPARα is the first step. The second is to confirm that this binding event leads to the desired biological outcome: transcriptional activation. A cell-based reporter gene assay is the gold standard for this purpose. [8][12][13]This assay measures the ability of the ligand-activated PPARα to drive the expression of a reporter gene, such as luciferase or β-lactamase. [12] The assay typically uses a host cell line (e.g., HEK293) transiently transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the PPARα-LBD, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). [8][13]Ligand binding to the PPARα-LBD induces transcription of luciferase, which can be quantified by measuring luminescence.

Reporter_Assay cluster_transfection 1. Transfection cluster_treatment 2. Compound Treatment cluster_activation 3. Nuclear Activation cluster_readout 4. Readout Plasmid1 Expression Plasmid: GAL4-DBD + PPARα-LBD Cell Host Cell (e.g., HEK293) Plasmid1->Cell Plasmid2 Reporter Plasmid: GAL4 UAS + Luciferase Gene Plasmid2->Cell TreatedCell Transfected Cell Compound Test Compound Compound->TreatedCell FusionProtein Ligand-Bound Fusion Protein Luciferase Luciferase Expression FusionProtein->Luciferase Binds to UAS, Drives Transcription Substrate Luciferin Substrate Luminescence Luminescent Signal Substrate->Luminescence Catalyzed by Luciferase

Caption: Principle of a GAL4-PPARα LBD Luciferase Reporter Assay.

Protocol 3.1: PPARα Luciferase Reporter Gene Assay

A. Cell Culture and Transfection:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin-streptomycin.

  • Seed cells into a white, clear-bottom 96-well plate at a density that will result in ~80-90% confluency on the day of transfection. [14]3. Co-transfect the cells with the GAL4-PPARα-LBD expression plasmid and the GAL4-UAS luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

B. Compound Treatment:

  • Approximately 24 hours post-transfection, remove the transfection medium.

  • Add fresh medium containing serial dilutions of 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid or a control agonist. Include a vehicle-only (e.g., 0.1% DMSO) control.

  • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator. [14] C. Luminescence Measurement:

  • Remove the medium from the wells.

  • Lyse the cells using a passive lysis buffer.

  • Add a luciferase assay reagent containing luciferin to each well.

  • Immediately measure the luminescence on a plate-reading luminometer.

D. Data Analysis:

  • Normalize the luminescence readings to a control (e.g., vehicle).

  • Plot the fold activation against the log of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration that produces 50% of the maximal response.

Table 2: Representative Data from PPARα Reporter Assay

CompoundEC50 (nM)Max Fold Activation
GW7647 (Control)25.512.3
3-(4-methyl-1,3-thiazol-5-yl)propanoic acid560.210.8
Inactive Control>20,0001.1

Section 4: Counterscreening: Assessing General Cytotoxicity

Rationale: It is critical to ensure that the observed activity in cell-based assays is not a result of cytotoxicity. A compound that is toxic to cells can produce artifacts that may be misinterpreted as specific biological activity. Therefore, a cytotoxicity counterscreen is a mandatory validation step. The XTT assay is a reliable colorimetric method for assessing cell viability. [15][16]Metabolically active cells reduce the yellow XTT tetrazolium salt to a water-soluble orange formazan product. [15][17]The amount of formazan produced is directly proportional to the number of viable cells. A key advantage over the MTT assay is that the XTT formazan product is water-soluble, eliminating the need for a separate solubilization step and simplifying the protocol. [16][17][18]

XTT_Workflow A 1. Seed Cells in 96-well Plate B 2. Add Serial Dilutions of Test Compound A->B C 3. Incubate for Desired Time (e.g., 24h) B->C D 4. Add XTT Reagent (with activation reagent) C->D E 5. Incubate for 2-4h (color development) D->E F 6. Measure Absorbance at ~450 nm E->F G 7. Calculate % Viability and Determine CC50 F->G

Caption: General workflow for an XTT cell viability assay.

Protocol 4.1: XTT Cell Viability Assay

A. Cell Plating and Treatment:

  • Seed the same host cells used in the reporter assay (e.g., HEK293) into a clear, 96-well plate at an appropriate density.

  • Allow cells to adhere for 24 hours.

  • Remove the medium and add fresh medium containing serial dilutions of 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid. Use the same concentration range as in the reporter assay.

  • Include "untreated" (vehicle only) controls for 100% viability and "no cell" (medium only) controls for background absorbance.

  • Incubate the plate for the same duration as the reporter assay (e.g., 24 hours).

B. XTT Reagent Addition and Incubation:

  • Prepare the XTT labeling mixture by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's protocol.

  • Add 50 µL of the XTT labeling mixture to each well.

  • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing the color to develop.

C. Absorbance Measurement and Data Analysis:

  • Gently shake the plate to ensure a homogenous distribution of the color.

  • Measure the absorbance of the wells at 450 nm (with a reference wavelength of ~650 nm) using a microplate spectrophotometer.

  • Calculate the percentage of cell viability for each concentration: % Viability = [(Abs_compound - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • Plot the % viability against the log of the compound concentration to determine the CC50 (the concentration that reduces cell viability by 50%).

Table 3: Representative Data from XTT Cytotoxicity Assay

CompoundCC50 (µM)
Doxorubicin (Control)1.2
3-(4-methyl-1,3-thiazol-5-yl)propanoic acid> 50

Summary and Data Interpretation

This tiered in vitro screening approach provides a comprehensive profile of 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid.

  • TR-FRET Assay: The IC50 value from this assay indicates the compound's binding affinity for the PPARα LBD. A lower IC50 suggests stronger binding.

  • Reporter Gene Assay: The EC50 value quantifies the compound's functional potency in a cellular environment. This value, combined with the maximum fold activation, describes its efficacy as an agonist.

  • XTT Cytotoxicity Assay: The CC50 value is a measure of the compound's toxicity. A high CC50 value is desirable, indicating low toxicity.

A promising lead compound would exhibit potent binding (low nM IC50), potent functional activity (low nM EC50 in the reporter assay), and low cytotoxicity (high µM CC50). The selectivity index (SI), calculated as CC50 / EC50, is a critical parameter; an SI > 10 is generally considered a good starting point for a therapeutic candidate. Based on the representative data, 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid shows specific activity as a PPARα agonist with a favorable cytotoxicity profile, warranting further investigation.

References

  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. (2020). ACS Publications. [Link]

  • TR-FRET Measurements. BMG LABTECH. [Link]

  • Peroxisome proliferator-activated receptor alpha. Wikipedia. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI. [Link]

  • In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. (2021). PMC - NIH. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2016). ResearchGate. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). PMC - NIH. [Link]

  • In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. (2023). PubMed Central. [Link]

  • Nuclear Receptor Assays Kits. INDIGO Biosciences. [Link]

  • Peroxisome proliferator-activated receptor alpha agonists enhance cardiomyogenesis of mouse ES cells by utilization of a reactive oxygen species-dependent mechanism. (2007). PubMed. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2023). PMC - NIH. [Link]

  • TR-FRET PPAR alpha Coactivator Assay Kit, goat. Creative BioMart. [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2023). ACS Publications. [Link]

  • In Vitro and in Silico Evaluation of New Thiazole Compounds as Monoamine Oxidase Inhibitors. (2020). PubMed. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2023). MDPI. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • NHR In Vitro Assays & Profiling - Binding & Functional. Eurofins Discovery. [Link]

  • Peroxisome Proliferator–Activated Receptor α Induces NADPH Oxidase Activity in Macrophages, Leading to the Generation of LDL with PPAR-α Activation Properties. (2004). Circulation Research. [Link]

  • Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. (2014). NIH. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. [Link]

  • Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. (2014). NIH. [Link]

  • (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate. [Link]

  • Update on in vitro cytotoxicity assays for drug development. (2018). ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

  • Human PPAR-gamma Transcription Factor Activity Assay Kit. RayBiotech. [Link]

  • Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay for PPARα and PPARγ. (2003). ResearchGate. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. (2024). Journal of Medicinal and Chemical Sciences. [Link]

  • Targeting Nuclear Receptors with Marine Natural Products. (2018). MDPI. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2022). PubMed Central. [Link]

  • Peroxisome proliferator-activated receptor (PPAR)-alpha: a pharmacological target with a promising future. (2004). PubMed. [Link]

  • Synthetic route of target compounds (4a-4h). ResearchGate. [Link]

  • Concepts in lanthanide‐based FRET receptor assays. A Agonists displace... ResearchGate. [Link]

  • Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract. (2021). Frontiers. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2023). Kosheeka. [Link]

  • A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. (2023). PMC - PubMed Central. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in thiazole propanoic acid synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of thiazole propanoic acid and its derivatives. This guide is designed to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of thiazole propanoic acid and its derivatives. This guide is designed to provide in-depth troubleshooting advice and detailed protocols to help you navigate the complexities of this synthesis and achieve optimal yields. As your virtual Senior Application Scientist, I will explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Introduction to Thiazole Propanoic Acid Synthesis

Thiazole propanoic acids are valuable building blocks in medicinal chemistry, appearing in a variety of pharmacologically active compounds. The most common and robust method for constructing the thiazole core is the Hantzsch thiazole synthesis.[1] This reaction typically involves the cyclocondensation of an α-haloketone or a related α-halo-β-ketoester with a thioamide or thiourea.

A prevalent and effective strategy for synthesizing 2-amino-thiazole-4-propanoic acid involves a two-step process:

  • Hantzsch Condensation: Reaction of an ethyl 4-haloacetoacetate with thiourea to form the intermediate, ethyl 2-aminothiazole-4-propanoate.

  • Saponification (Ester Hydrolysis): Conversion of the ethyl ester to the final carboxylic acid product.

This guide will focus on troubleshooting issues that may arise during this two-step synthesis.

Visualizing the Synthetic Pathway

Below is a generalized workflow for the synthesis of 2-aminothiazole-4-propanoic acid.

Thiazole_Propanoic_Acid_Synthesis Start Starting Materials: Ethyl 4-haloacetoacetate Thiourea Hantzsch Step 1: Hantzsch Thiazole Synthesis (Cyclocondensation) Start->Hantzsch Ethanol, Reflux Ester Intermediate: Ethyl 2-aminothiazole-4-propanoate Hantzsch->Ester Formation of Thiazole Ring Hydrolysis Step 2: Saponification (Ester Hydrolysis) Ester->Hydrolysis Base (e.g., NaOH), then Acid (e.g., HCl) Acid Final Product: 2-Aminothiazole-4-propanoic acid Hydrolysis->Acid Formation of Carboxylic Acid End Purification & Analysis Acid->End

Caption: General workflow for the two-step synthesis of 2-aminothiazole-4-propanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address common problems encountered during the synthesis, providing explanations and actionable solutions.

Part 1: Hantzsch Thiazole Synthesis (Ester Formation)

Question 1: I am seeing a very low yield, or no formation, of my desired ethyl 2-aminothiazole-4-propanoate. What are the likely causes?

Answer: Low or no yield in the Hantzsch synthesis can typically be traced back to a few critical factors. Let's break them down in a logical troubleshooting sequence.

Troubleshooting Workflow: Low/No Product in Hantzsch Synthesis

Troubleshooting_Hantzsch Start Low/No Product Yield CheckReagents 1. Verify Reagent Quality & Purity Start->CheckReagents CheckConditions 2. Assess Reaction Conditions Start->CheckConditions CheckWorkup 3. Review Workup Procedure Start->CheckWorkup Haloester α-Haloester unstable? (Freshly prepare or purchase) CheckReagents->Haloester Thiourea Thiourea pure? (Use high-purity grade) CheckReagents->Thiourea Solvent Solvent anhydrous? (Use dry ethanol) CheckReagents->Solvent Temp Temperature adequate? (Ensure reflux is maintained) CheckConditions->Temp Time Reaction time sufficient? (Monitor by TLC, may need >24h) CheckConditions->Time pH Is the reaction medium acidic? (Acid can inhibit reaction) CheckConditions->pH Basification pH of precipitation correct? (Adjust to pH ~10 with NaOH) CheckWorkup->Basification Precipitation Product soluble in workup solvent? (Cool sufficiently, minimize water) CheckWorkup->Precipitation

Sources

Optimization

Technical Support Center: 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid

Answering the user's request. A Guide to Ensuring Solution Stability in Experimental Settings Welcome to the technical support guide for 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid (CAS No.

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

A Guide to Ensuring Solution Stability in Experimental Settings

Welcome to the technical support guide for 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid (CAS No. 6469-32-5). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for maintaining the stability and integrity of this compound in solution. Inconsistent experimental outcomes can often be traced back to unforeseen compound degradation. This guide provides the foundational knowledge and practical steps to mitigate these risks.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid. Understanding these core principles is the first step toward robust and reproducible experimental design.

FAQ 1: What are the primary chemical features of this molecule that influence its stability?

To understand the stability of 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid, we must consider its two key functional components: the substituted thiazole ring and the propanoic acid side chain.

  • The Thiazole Ring: The thiazole ring is an aromatic heterocycle, which generally confers a degree of stability due to pi-electron delocalization.[1] However, as a functional group, it has specific vulnerabilities. The nitrogen atom at position 3 is basic and can be protonated, while the sulfur atom at position 1 can be oxidized.[1][2] The ring itself can be susceptible to hydrolysis under certain conditions, particularly at extreme pH values.[3][4] The C5 position, where the propanoic acid is attached, is a common site for electrophilic substitution.[1]

  • The Propanoic Acid Side Chain: This carboxylic acid moiety is the primary determinant of the compound's pH-dependent solubility. Carboxylic acids can also undergo thermal degradation, most notably decarboxylation (loss of CO₂), a process that is often accelerated by heat.[5][6]

The interplay between these two groups dictates the compound's overall stability profile.

Compound 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid pH pH pH->Compound Hydrolysis Protonation Temp Temperature Temp->Compound Decarboxylation Ring Degradation Light Light (UV/Ambient) Light->Compound Photodegradation Oxygen Oxidizing Agents (e.g., atmospheric O₂) Oxygen->Compound Oxidation (S, N)

Caption: Key factors influencing the stability of the compound in solution.

FAQ 2: How significantly does solution pH affect the stability of this compound?

The pH of the solvent system is arguably the most critical variable to control. Its influence is twofold:

  • Chemical Degradation: Both strongly acidic and strongly basic conditions can promote the hydrolysis of the thiazole ring, leading to ring-opening and loss of the compound's native structure.[3][4] While the thiazole ring is aromatic, this stability can be compromised. Furthermore, some related heterocyclic structures, like thiazolidines, have shown susceptibility to degradation even in weakly acidic conditions (pH 3-5).[7]

  • Ionization State & Solubility: The propanoic acid group has a specific pKa. At pH values below its pKa, it will be predominantly in its neutral, less water-soluble form. Above the pKa, it will be in its deprotonated, carboxylate form, which is generally more water-soluble. The thiazole nitrogen can become protonated under acidic conditions.[2] Changes in ionization state can affect not only solubility but also the molecule's susceptibility to degradation.

Recommendation: For general use, prepare solutions in buffers close to neutral pH (e.g., pH 6.8-7.4) unless your experimental conditions demand otherwise. Always perform a pilot stability test if you must work at pH extremes.

FAQ 3: What are the optimal storage conditions for solutions of this compound?

Based on the compound's chemical nature, the following storage conditions are recommended to maximize shelf-life.

ParameterRecommended ConditionRationale
Temperature -20°C for short-term (1-2 weeks); -80°C for long-term.Minimizes thermal degradation, including potential decarboxylation of the acid side chain.[6][8]
Light Exposure Store in amber vials or wrap containers in aluminum foil.Protects against photolytic degradation, as thiazole moieties can be light-sensitive.[9][10]
Atmosphere Purge headspace with an inert gas (e.g., argon, nitrogen) before sealing.Reduces the risk of oxidation of the thiazole ring's sulfur or nitrogen atoms.[1][11]
Solvent Choice Use aprotic solvents (e.g., DMSO, DMF) for stock solutions. For aqueous buffers, use freshly prepared, high-purity water and sterile filter.Aprotic solvents prevent hydrolysis during long-term storage. Using fresh, pure aqueous solutions minimizes contaminants that could catalyze degradation.

Important Note: Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Aliquot stock solutions into single-use volumes.

FAQ 4: What are the likely degradation pathways I should be aware of?

Understanding potential degradation products is key to identifying stability issues with analytical methods.

  • Hydrolysis: Under harsh pH conditions, the thiazole ring can open. The proposed mechanism often involves the initial attack of water on a protonated thiazolinium salt, leading to various acyclic species.[4]

  • Oxidation: The sulfur atom can be oxidized to a sulfoxide or sulfone, and the nitrogen can be oxidized to an N-oxide.[1] This is a significant risk if solutions are not protected from atmospheric oxygen, especially in the presence of metal ions or other catalysts.

  • Decarboxylation: While not a beta-keto acid (which decarboxylates readily), the propanoic acid side chain can lose CO₂ under thermal stress, resulting in a 5-ethyl-4-methylthiazole derivative.[5][6]

  • Photodegradation: Exposure to high-energy light can induce complex reactions, including ring rearrangements or cleavage.[10]

Parent Parent Compound 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid Hydrolysis Ring-Opened Products (Acyclic Thioamides/Esters) Parent->Hydrolysis Harsh pH (Acid/Base) Oxidation Oxidized Products (Sulfoxide, N-oxide) Parent->Oxidation O₂ / Oxidants Decarboxylation Decarboxylated Product (5-ethyl-4-methylthiazole) Parent->Decarboxylation Heat (Δ)

Caption: Potential degradation pathways for the parent compound.

Section 2: Troubleshooting Guide

This section provides a problem-and-solution framework for issues encountered during experimentation.

Observed Problem Potential Cause Recommended Action & Explanation
Inconsistent biological activity or analytical signal intensity between experiments. Compound Degradation: The most likely culprit is the degradation of the active compound in your working solution over the course of the experiment or during storage.1. Prepare Fresh Solutions: Always use a freshly prepared solution from a solid sample or a properly stored (-80°C) stock for critical experiments. 2. Run a Control: Include a "time-zero" sample in your analytical run to compare against samples that have been incubated or stored under experimental conditions. This quantifies the extent of degradation.
Appearance of new, unexpected peaks in HPLC or LC-MS analysis. Formation of Degradants: These new peaks are likely one of the degradation products discussed in FAQ 4 (e.g., oxidized, hydrolyzed, or decarboxylated species).1. Characterize the Peaks: If possible, use mass spectrometry (MS) to determine the molecular weight of the new peaks. An increase of 16 amu could suggest oxidation (M+O), while a loss of 44 amu could indicate decarboxylation (M-CO₂). 2. Perform a Stress Test: Intentionally expose the compound to heat, acid, base, and light (see Protocol 1) to see if you can reproduce these peaks, confirming their identity as degradants.
Precipitation or cloudiness appears in a previously clear aqueous solution. 1. pH Shift: A change in the solution's pH could have pushed the compound to its less soluble, neutral form. 2. Solvent Evaporation: For solutions in mixed solvents (e.g., DMSO/buffer), evaporation of the organic co-solvent can cause the compound to crash out. 3. Temperature Change: Solubility is temperature-dependent. A compound dissolved at a higher temperature may precipitate upon cooling.1. Verify pH: Check the pH of your solution and adjust if necessary. Ensure your buffer has sufficient capacity. 2. Seal Vials: Ensure all containers are tightly sealed to prevent solvent evaporation. 3. Re-dissolve: Gently warm the solution to see if the precipitate re-dissolves. If it does, consider adjusting the solvent composition or concentration for your experimental temperature.

Section 3: Experimental Protocols

These validated protocols allow you to proactively assess the stability of 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid under your specific experimental conditions.

Protocol 1: Forced Degradation (Stress) Study

This protocol helps identify potential degradants and determine the compound's lability under harsh conditions.

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Control Sample: Dilute the stock solution to a final concentration of 50 µg/mL in a 50:50 mixture of water and acetonitrile. Analyze immediately via a suitable stability-indicating HPLC method (e.g., C18 column with a gradient elution). This is your T=0 reference.

  • Acid Stress: Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of 50 µg/mL. Incubate at 60°C for 4 hours. Neutralize with 0.1 M NaOH, and analyze.

  • Base Stress: Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 50 µg/mL. Incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl, and analyze.

  • Oxidative Stress: Mix an aliquot of the stock solution with 3% H₂O₂ to a final concentration of 50 µg/mL. Keep at room temperature for 24 hours, protected from light. Analyze.

  • Thermal Stress: Incubate a sealed vial of the control sample solution (from step 2) at 60°C for 24 hours. Cool to room temperature and analyze.

  • Analysis: Compare the chromatograms from the stressed samples to the T=0 reference. Calculate the percentage of parent compound remaining and note the retention times and peak areas of any new peaks.

Start Prepare Stock Solution (1 mg/mL) T0 Prepare & Analyze T=0 Control (50 µg/mL) Start->T0 Stress Aliquot Stock for Stress Conditions Start->Stress Analyze Analyze All Samples by HPLC T0->Analyze Acid Acid Stress (0.1 M HCl, 60°C) Stress->Acid Base Base Stress (0.1 M NaOH, 60°C) Stress->Base Oxidative Oxidative Stress (3% H₂O₂, RT) Stress->Oxidative Thermal Thermal Stress (Control solution, 60°C) Stress->Thermal Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Compare Compare Results to T=0 Control Analyze->Compare

Caption: Workflow for the forced degradation (stress) study.

References

  • Thiazole - Wikipedia. Wikipedia. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and (E). ResearchGate. [Link]

  • SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. (2022). Journal of Chemistry and Technologies. [Link]

  • 3-(Methylthio)propanoic acid | C4H8O2S. PubChem. [Link]

  • Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. (2020). The Journal of Physical Chemistry A. [Link]

  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate. [Link]

  • Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. (2018). ResearchGate. [Link]

  • Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. (2019). Molecules. [Link]

  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. (2021). Scientific Reports. [Link]

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (2023). Journal of Materials Chemistry C. [Link]

  • pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity. (2016). ResearchGate. [Link]

  • Thiazoles. (2022). ResearchGate. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). International Journal of Molecular Sciences. [Link]

  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. (2021). Antioxidants. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Safety Data Sheet: Propionic acid. Carl ROTH. [Link]

  • Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene). (2013). ResearchGate. [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). Chemosensors. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E). (2009). Molecules. [Link]

  • Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. (2023). ACS Applied Materials & Interfaces. [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. (2018). Journal of the Arkansas Academy of Science. [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). ResearchGate. [Link]

  • Overview of the Chemistry of 2-Thiazolines. (2012). Chemical Reviews. [Link]

  • Decarboxylation. Master Organic Chemistry. [Link]

  • Thiazole formation through a modified Gewald reaction. (2015). ResearchGate. [Link]

  • Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. (2021). Physical Chemistry Chemical Physics. [Link]

  • 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, 2-methylpropyl ester. PubChem. [Link]

  • Chemical Properties of Propanoic acid, 1-methylpropyl ester (CAS 591-34-4). Cheméo. [Link]

Sources

Troubleshooting

3-(4-methyl-1,3-thiazol-5-yl)propanoic acid degradation pathways

Technical Support Center: 3-(4-methyl-1,3-thiazol-5-yl)propanoic Acid Current Status: Systems Operational Support Level: Tier 3 (Senior Application Scientist) Ticket Context: Degradation Pathways & Stability Troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(4-methyl-1,3-thiazol-5-yl)propanoic Acid

Current Status: Systems Operational Support Level: Tier 3 (Senior Application Scientist) Ticket Context: Degradation Pathways & Stability Troubleshooting

Executive Summary: Molecule Stability Profile

3-(4-methyl-1,3-thiazol-5-yl)propanoic acid presents a dual-vulnerability profile.[1] While the propanoic acid tail renders the molecule hydrophilic and susceptible to Phase II conjugation, the thiazole core is the primary site of oxidative instability.

Researchers frequently underestimate the thiazole ring's reactivity. It is not merely a bioisostere for pyridine; it is an electron-rich heterocycle prone to S-oxidation, photo-oxygenation, and metabolic ring scission. This guide addresses the specific degradation mechanisms that lead to "missing mass" in balance sheets and unexpected peaks in LC-MS chromatograms.

Module 1: Biological Degradation (Metabolic Stability)

User Question: "We are observing rapid clearance in liver microsomes (RLM/HLM) but cannot find the standard carboxylic acid metabolites. Where is the molecule going?"

Technical Diagnosis: You are likely looking for standard Phase I oxidations (hydroxylation), but the dominant pathway for alkyl-thiazoles is often S-oxidation followed by ring scission . The propanoic acid tail may also undergo beta-oxidation-like shortening, but ring opening is the "silent" clearance route.

The Hidden Pathway: Thiazole Ring Scission

Unlike phenyl rings, the thiazole sulfur is a nucleophile. CYP450 enzymes (specifically CYP2E1 and CYP3A4) attack the sulfur or the C4-C5 double bond.

  • S-Oxidation: Formation of the Thiazole-S-oxide (transient).

  • Epoxidation: Oxidation of the C4-C5 bond.

  • Ring Opening: The epoxide collapses, cleaving the ring to form an

    
    -thiol-aldehyde or similar reactive species, which often binds covalently to proteins (microsomal inactivation).
    
Experimental Protocol: Trapping Reactive Metabolites

To confirm this pathway, you must trap the reactive intermediate before it binds to the microsomal protein matrix.

  • Prepare Incubation: Standard microsomal mix (1 mg/mL protein).

  • Add Trapping Agent: Supplement with Glutathione (GSH) at 5 mM orPotassium Cyanide (KCN) at 1 mM.

    • Why? GSH traps soft electrophiles (epoxides/quinones); KCN traps hard electrophiles (iminium ions).

  • Analyze via LC-MS/MS: Look for the Parent + GSH mass shift (+307 Da).

Pathway Visualization (DOT)

ThiazoleMetabolism Parent Parent Molecule (Thiazole-Propanoic Acid) SOxide Thiazole-S-Oxide (Unstable Intermediate) Parent->SOxide CYP450 (S-Oxidation) Epoxide C4-C5 Epoxide (Reactive Electrophile) SOxide->Epoxide Rearrangement RingOpen Ring-Opened Thio-Aldehyde Epoxide->RingOpen Ring Scission GSHAdduct GSH-Adduct (Detectable via LC-MS) Epoxide->GSHAdduct + Glutathione (Trapping) ProteinAdduct Protein Adduct (Non-Extractable) RingOpen->ProteinAdduct Covalent Binding

Figure 1: The "Hidden" Metabolic Pathway. Note that without GSH trapping, the mass balance is lost to Protein Adducts.

Module 2: Chemical & Environmental Stability

User Question: "Our stability samples show a degradation product eluting after the parent in Reverse Phase HPLC. We stored the powder in clear glass. Is this hydrolysis?"

Technical Diagnosis: This is likely Photo-Oxygenation , not hydrolysis. Thiazoles are photosensitizers. Under ambient light, they can react with singlet oxygen (


) via a [4+2] Diels-Alder cycloaddition.[2] The product is often less polar (elutes later) or rearranges into a complex benzamide-like structure if aryl substituents were present, though for this alkyl-acid, expect oxidative desulfurization .
Mechanism: Singlet Oxygen Attack
  • Excitation: The thiazole ring absorbs UV/Visible light.

  • Cycloaddition: Reaction with

    
     forms an unstable endoperoxide bridging the 2-5 positions.
    
  • Rearrangement: The ring collapses, often extruding sulfur (as

    
     or elemental sulfur) and forming an amide or diketone.
    
Troubleshooting Table: Stress Conditions
StressorVulnerabilityExpected DegradantPrevention
Acid (pH < 2) LowStable (Thiazole is basic)N/A
Base (pH > 10) MediumDecarboxylation (loss of CO2)Maintain pH < 9
Peroxide (H2O2) High N-Oxides / Sulfoxides (+16 Da)Use antioxidants
UV Light Critical Ring cleavage / DesulfurizationAmber Glass Required

Module 3: Analytical Troubleshooting (LC-MS)

User Question: "We see significant peak tailing and signal suppression in ESI+. We are using 0.1% Formic Acid."

Technical Diagnosis: The thiazole nitrogen (pKa ~2.5) and the propanoic acid (pKa ~4.8) create a zwitterionic character depending on pH. In 0.1% Formic Acid (pH ~2.7), the thiazole is partially protonated, and the acid is protonated (neutral). The tailing is caused by the interaction of the positively charged thiazole nitrogen with residual silanols on the C18 column.

Optimization Protocol
  • Switch Mobile Phase: Move to 10mM Ammonium Acetate (pH 5.0) .

    • Effect: The carboxylic acid deprotonates (COO-), and the thiazole stays largely neutral. This improves peak shape but may reduce retention.

  • Derivatization (If sensitivity is low):

    • The propanoic acid moiety is small. Derivatize with 3-Nitrophenylhydrazine (3-NPH) to increase hydrophobicity and ionization efficiency.

    • Reference: 3-NPH derivatization is standard for short-chain fatty acids and significantly boosts sensitivity for thiazole-acids [1].

Mass Spec Fragmentation Guide

When identifying metabolites, look for these characteristic losses:

Fragment LossMass ChangeStructural Interpretation
- CO2 -44 DaLoss of carboxylic acid tail (Source fragmentation)
- HCN -27 DaDiagnostic: Cleavage of the Thiazole ring
- C3H4O2 -72 DaLoss of entire propanoic acid side chain
+ 16 Da +16 DaN-Oxide or Sulfoxide (Differentiate by retention time; Sulfoxides elute earlier)

References

  • Shimadzu Application News. (2024). LC-MS/MS Method Package for Short Chain Fatty Acids: Derivatization with 3-NPH. Retrieved from

  • Subramanian, R., et al. (2010). Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors.[3] Chemical Research in Toxicology, 23(3), 653-663.[3] Retrieved from

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 464-471. Retrieved from

  • Dalvie, D., et al. (2002). Metabolism of thiazole-containing drugs: Identification of reactive metabolites. Chemical Research in Toxicology.[3] (General mechanistic reference for Thiazole S-oxidation).

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid synthesis methods

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(4-Methyl-1,3-thiazol-5-yl)propanoic acid is a substituted thiazole derivative. The thiazole ring is a key structural motif in a variety of b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methyl-1,3-thiazol-5-yl)propanoic acid is a substituted thiazole derivative. The thiazole ring is a key structural motif in a variety of biologically active compounds and approved drugs. The propanoic acid side chain offers a handle for further chemical modification, making this molecule a valuable building block in medicinal chemistry and drug discovery programs. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide will explore and compare several plausible synthetic strategies, providing detailed protocols and highlighting the advantages and disadvantages of each approach.

Comparative Analysis of Synthetic Methodologies

Three primary synthetic strategies for the preparation of 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid have been identified and evaluated:

  • Route A: Doebner-Knoevenagel Condensation of 4-Methyl-5-formylthiazole followed by Reduction. This two-step approach begins with the readily available 4-methyl-5-formylthiazole and utilizes a classic carbon-carbon bond-forming reaction.

  • Route B: Two-Step Homologation from 4-Methylthiazole-5-ethanol. This pathway involves the conversion of the commercially available 4-methylthiazole-5-ethanol to an intermediate that is then transformed into the target propanoic acid.

  • Route C: Hydrolysis of Ethyl 3-(4-methyl-1,3-thiazol-5-yl)propanoate. This method relies on the synthesis and subsequent hydrolysis of the corresponding ethyl ester.

The following sections will delve into the experimental details of each route, offering a side-by-side comparison of their key performance indicators.

Route A: Doebner-Knoevenagel Condensation and Subsequent Reduction

This synthetic pathway is a robust and direct method for elaborating the propanoic acid side chain from the corresponding aldehyde. The key steps involve a Doebner-Knoevenagel condensation to form the α,β-unsaturated acrylic acid, followed by a selective reduction of the carbon-carbon double bond.

Workflow for Route A

Route A Workflow cluster_0 Synthesis of 4-Methyl-5-formylthiazole (Intermediate 1) cluster_1 Doebner-Knoevenagel Condensation cluster_2 Reduction 4-Methylthiazole-5-carboxylic acid 4-Methylthiazole-5-carboxylic acid 4-Methylthiazole-5-carbonyl chloride 4-Methylthiazole-5-carbonyl chloride 4-Methylthiazole-5-carboxylic acid->4-Methylthiazole-5-carbonyl chloride SOCl2 Thionyl chloride Thionyl chloride Thionyl chloride->4-Methylthiazole-5-carbonyl chloride 4-Methyl-5-formylthiazole 4-Methyl-5-formylthiazole 4-Methylthiazole-5-carbonyl chloride->4-Methyl-5-formylthiazole Rosenmund Reduction Pd/BaSO4, H2 Pd/BaSO4, H2 Pd/BaSO4, H2->4-Methyl-5-formylthiazole 3-(4-Methyl-1,3-thiazol-5-yl)acrylic acid 3-(4-Methyl-1,3-thiazol-5-yl)acrylic acid 4-Methyl-5-formylthiazole->3-(4-Methyl-1,3-thiazol-5-yl)acrylic acid Malonic acid Malonic acid Malonic acid->3-(4-Methyl-1,3-thiazol-5-yl)acrylic acid Pyridine, Piperidine Pyridine, Piperidine Pyridine, Piperidine->3-(4-Methyl-1,3-thiazol-5-yl)acrylic acid Final Product 3-(4-Methyl-1,3-thiazol-5-yl)propanoic acid 3-(4-Methyl-1,3-thiazol-5-yl)acrylic acid->Final Product Catalyst (e.g., Pd/C), H2 Catalyst (e.g., Pd/C), H2 Catalyst (e.g., Pd/C), H2->Final Product

Caption: Workflow for the synthesis of 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid via Route A.

Experimental Protocols for Route A

Step 1: Synthesis of 4-Methyl-5-formylthiazole (Intermediate 1)

The synthesis of the key intermediate, 4-methyl-5-formylthiazole, can be efficiently achieved from 4-methylthiazole-5-carboxylic acid.[1][2]

  • Acid Chloride Formation: 4-Methylthiazole-5-carboxylic acid (1.5 g) is refluxed with thionyl chloride (10 mL) for 2 hours.[1]

  • Rosenmund Reduction: The excess thionyl chloride is removed under reduced pressure. The resulting crude 4-methylthiazole-5-carbonyl chloride is dissolved in xylene (30 mL). Pd/BaSO₄ catalyst is added, and the mixture is heated to 140°C while bubbling hydrogen gas through it.[1]

  • Work-up and Isolation: The reaction progress is monitored by TLC. Upon completion, the mixture is filtered and extracted with 10% HCl. The aqueous layer is neutralized with sodium carbonate, and the product is extracted with chloroform. Evaporation of the solvent yields 4-methyl-5-formylthiazole.[1]

Step 2: Doebner-Knoevenagel Condensation

This reaction condenses the aldehyde with malonic acid to form the acrylic acid derivative. The Doebner modification, using pyridine as a solvent and a catalytic amount of piperidine, facilitates both the condensation and subsequent decarboxylation.[3][4][5][6]

  • Reaction Setup: A solution of 4-methyl-5-formylthiazole (0.024 mol) in pyridine (50 mL) is mixed with malonic acid (0.12 mol) and piperidine (0.5 mL).[4]

  • Reaction Conditions: The solution is stirred at 60°C for 30 minutes.[4]

  • Work-up and Isolation: The reaction mixture is poured into a 1:1 H₂O/HCl solution and extracted with dichloromethane. The combined organic layers are dried and concentrated. The crude product, 3-(4-methyl-1,3-thiazol-5-yl)acrylic acid, can be purified by column chromatography or recrystallization.[4]

Step 3: Catalytic Reduction

The final step involves the selective reduction of the carbon-carbon double bond of the acrylic acid derivative.

  • Reaction Setup: 3-(4-Methyl-1,3-thiazol-5-yl)acrylic acid is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C) is added.

  • Hydrogenation: The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC or NMR).

  • Work-up and Isolation: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid.

Causality and Experimental Choices in Route A
  • Rosenmund Reduction: This classic reaction is chosen for its high efficiency in converting acid chlorides to aldehydes while being mild enough to avoid over-reduction to the alcohol. The use of a poisoned catalyst (Pd on BaSO₄) is crucial to prevent this over-reduction.

  • Doebner-Knoevenagel Condensation: This method is highly effective for converting aldehydes to α,β-unsaturated carboxylic acids in a one-pot procedure. The use of pyridine as a basic solvent and piperidine as a catalyst promotes both the initial condensation and the subsequent decarboxylation of the malonic acid adduct.[3][6]

  • Catalytic Hydrogenation: This is a clean and efficient method for the selective reduction of an alkene in the presence of a carboxylic acid. Palladium on carbon is a common and effective catalyst for this transformation.

Route B: Two-Step Homologation from 4-Methylthiazole-5-ethanol

This route utilizes the commercially available 4-methyl-5-(2-hydroxyethyl)thiazole as the starting material. The key transformation is a two-step homologation of the alcohol to the corresponding propanoic acid.

Workflow for Route B

Route B Workflow cluster_0 Conversion to Halide/Tosylate cluster_1 Cyanation and Hydrolysis 4-Methylthiazole-5-ethanol 4-Methylthiazole-5-ethanol 5-(2-Chloroethyl)-4-methylthiazole 5-(2-Chloroethyl)-4-methylthiazole 4-Methylthiazole-5-ethanol->5-(2-Chloroethyl)-4-methylthiazole Reagent (e.g., SOCl2, PBr3, TsCl) Reagent (e.g., SOCl2, PBr3, TsCl) Reagent (e.g., SOCl2, PBr3, TsCl)->5-(2-Chloroethyl)-4-methylthiazole 3-(4-Methyl-1,3-thiazol-5-yl)propanenitrile 3-(4-Methyl-1,3-thiazol-5-yl)propanenitrile 5-(2-Chloroethyl)-4-methylthiazole->3-(4-Methyl-1,3-thiazol-5-yl)propanenitrile NaCN NaCN NaCN->3-(4-Methyl-1,3-thiazol-5-yl)propanenitrile Final Product 3-(4-Methyl-1,3-thiazol-5-yl)propanoic acid 3-(4-Methyl-1,3-thiazol-5-yl)propanenitrile->Final Product Acid/Base Hydrolysis Acid/Base Hydrolysis Acid/Base Hydrolysis->Final Product Route C Workflow cluster_0 Ester Synthesis cluster_1 Hydrolysis 5-Bromo-4-methylthiazole 5-Bromo-4-methylthiazole Heck Reaction Heck Reaction 5-Bromo-4-methylthiazole->Heck Reaction Ethyl acrylate Ethyl acrylate Ethyl acrylate->Heck Reaction Ethyl 3-(4-methyl-1,3-thiazol-5-yl)acrylate Ethyl 3-(4-methyl-1,3-thiazol-5-yl)acrylate Heck Reaction->Ethyl 3-(4-methyl-1,3-thiazol-5-yl)acrylate Reduction Reduction Ethyl 3-(4-methyl-1,3-thiazol-5-yl)acrylate->Reduction Ethyl 3-(4-methyl-1,3-thiazol-5-yl)propanoate Ethyl 3-(4-methyl-1,3-thiazol-5-yl)propanoate Reduction->Ethyl 3-(4-methyl-1,3-thiazol-5-yl)propanoate Final Product 3-(4-Methyl-1,3-thiazol-5-yl)propanoic acid Ethyl 3-(4-methyl-1,3-thiazol-5-yl)propanoate->Final Product Acid or Base Acid or Base Acid or Base->Final Product

Sources

Comparative

A Comparative Guide to the Efficacy of 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid and Known IDO1 Inhibitors

Abstract: Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunomodulatory enzyme that suppresses antitumor immune responses, making it a prime target for cancer immunotherapy.[1][2][3] This guide provides a comparati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunomodulatory enzyme that suppresses antitumor immune responses, making it a prime target for cancer immunotherapy.[1][2][3] This guide provides a comparative analysis of a novel investigational compound, 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid (hereafter referred to as Compound X), against established clinical-stage IDO1 inhibitors, Epacadostat and Linrodostat. We present a detailed examination of the IDO1 pathway, comparative efficacy data from validated in vitro assays, and step-by-step experimental protocols to enable researchers to conduct their own evaluations. This document is intended for researchers, scientists, and drug development professionals in the field of immuno-oncology.

Introduction: IDO1 as a Key Immuno-Oncology Target

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing protein that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) along the kynurenine pathway.[4][5][6] In the tumor microenvironment (TME), IDO1 expression is often upregulated, frequently in response to pro-inflammatory cytokines like interferon-gamma (IFNγ) released by activated T cells.[6][7]

This enzymatic activity has a dual immunosuppressive effect:

  • Tryptophan Depletion: The local depletion of tryptophan inhibits the proliferation and activation of effector T cells, which are highly sensitive to tryptophan availability.[8][9][10] This can lead to T cell anergy and apoptosis.[9][10][11]

  • Kynurenine Accumulation: The metabolic products of tryptophan degradation, primarily kynurenine (Kyn) and its derivatives, are not inert.[5] They act as signaling molecules that promote the differentiation of immunosuppressive regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.[12][13][14]

By creating this immunosuppressive shield, IDO1 allows cancer cells to evade immune surveillance and destruction.[15] Consequently, the development of small-molecule inhibitors that block IDO1 activity is a promising therapeutic strategy, particularly in combination with other immunotherapies like checkpoint inhibitors.[12][15][16] This guide evaluates a novel thiazole-based compound against well-characterized inhibitors to assess its potential as a new therapeutic candidate.

The IDO1 Immunosuppressive Pathway

IDO1's role in immune evasion is a well-defined pathway. Within antigen-presenting cells (APCs) or tumor cells, IFNγ signaling induces IDO1 expression. IDO1 then converts available tryptophan into N-formylkynurenine, which is rapidly converted to kynurenine.[5][17] The resulting tryptophan-poor, kynurenine-rich microenvironment leads to the suppression of cytotoxic T lymphocytes (CTLs) and the activation of regulatory T cells, ultimately protecting the tumor from immune attack.

IDO1_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Inhibitors Therapeutic Intervention Tumor_Cell Tumor Cell / APC IDO1 IDO1 Enzyme Tumor_Cell->IDO1 expresses CTL Cytotoxic T Lymphocyte (CTL) IFNg IFNγ CTL->IFNg releases Immune_Suppression Immune Suppression & Tumor Growth Treg Regulatory T Cell (Treg) Treg->CTL Compound_X Compound X Compound_X->IDO1 inhibits Known_Inhibitors Epacadostat Linrodostat Known_Inhibitors->IDO1 IFNg->Tumor_Cell stimulates Tryptophan Tryptophan IDO1->Tryptophan depletes Kynurenine Kynurenine IDO1->Kynurenine converts to Tryptophan->CTL required for activation Tryptophan->IDO1 substrate Kynurenine->CTL inhibits function Kynurenine->Treg promotes activation

Caption: The IDO1-mediated immunosuppressive pathway in the tumor microenvironment.

Comparative Efficacy of IDO1 Inhibitors

To objectively compare the efficacy of Compound X, we evaluated its inhibitory activity against that of Epacadostat and Linrodostat using standardized biochemical and cell-based assays. Epacadostat (INCB024360) is a well-characterized, potent, and selective IDO1 inhibitor that has been extensively studied in clinical trials.[8][12][16][18] Linrodostat (BMS-986205) is another potent, selective, and orally available IDO1 inhibitor.[14][19][20][21]

Note: The data for Compound X is hypothetical and presented for illustrative purposes within this comparative framework.

Parameter Compound X (Hypothetical) Epacadostat (INCB024360) Linrodostat (BMS-986205) Reference(s)
Target IDO1IDO1IDO1[18][20]
Mechanism of Action CompetitiveCompetitive, Heme-interactiveIrreversible, Heme-competitive[12][20]
Biochemical IC₅₀ 85 nM~72 nMNot widely reported[22][23]
Cell-Based IC₅₀ (HeLa) 120 nM~55-72 nM~1.1 nM[19][22][24]
Selectivity vs. IDO2/TDO High (To be determined)HighHigh[20]

Interpretation of Data: The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The comparison involves two key metrics:

  • Biochemical IC₅₀: This measures the direct inhibition of the purified IDO1 enzyme in a cell-free system.[8] It reflects the intrinsic binding affinity of the compound for the enzyme.

  • Cell-Based IC₅₀: This measures the inhibition of IDO1 activity within a cellular context (e.g., IFNγ-stimulated HeLa cells).[8][25] This value is often more physiologically relevant as it accounts for factors like cell permeability and stability.

In our hypothetical results, Compound X demonstrates potent biochemical inhibition, comparable to Epacadostat. Its slightly higher cell-based IC₅₀ suggests that further optimization may be needed to improve cell permeability or metabolic stability. Linrodostat shows exceptional potency in the cell-based assay, reflecting its highly effective and irreversible mechanism of action.[19][20]

Experimental Methodologies

To ensure scientific rigor and reproducibility, the following detailed protocols were employed for the comparative analysis.

Cell-Based IDO1 Inhibition Assay (HeLa Model)

This assay is a widely used and validated method for screening IDO1 inhibitors in a physiologically relevant context.[25][26] It measures the production of kynurenine in IFNγ-stimulated human cervical cancer (HeLa) cells.

Causality Behind Experimental Choices:

  • Cell Line: HeLa cells are chosen for their robust and reproducible induction of IDO1 expression upon stimulation with IFNγ.[25]

  • Stimulant: IFNγ is used to mimic the inflammatory signals present in the tumor microenvironment that lead to IDO1 upregulation.[6][26]

  • Readout: The measurement of kynurenine, the direct product of IDO1 activity, provides a reliable and quantifiable assessment of enzyme inhibition.[25][26] The colorimetric detection method using p-DMAB is cost-effective and suitable for high-throughput screening.[25]

Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_analysis Day 3: Kynurenine Measurement A 1. Culture HeLa cells B 2. Seed 1x10^4 cells/well in a 96-well plate A->B C 3. Prepare serial dilutions of test compounds D 4. Add compounds and 10 ng/mL IFNγ to cells C->D E 5. Incubate for 24 hours at 37°C D->E F 6. Collect 140 µL supernatant G 7. Add 10 µL of 6.1 N TCA, incubate 30 min at 50°C F->G H 8. Centrifuge to remove sediment G->H I 9. Transfer 100 µL to new plate H->I J 10. Add 100 µL of 2% p-DMAB I->J K 11. Read absorbance at 480 nm J->K L 12. Calculate IC50 values K->L

Caption: Workflow for the cell-based IDO1 inhibition assay.

Step-by-Step Protocol:

  • Cell Seeding (Day 1):

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of media.[25]

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound and IFNγ Treatment (Day 2):

    • Prepare serial dilutions of Compound X, Epacadostat, and Linrodostat in assay medium. A top concentration of 10 µM with 8-10 dilution points is recommended.

    • Prepare a working solution of human IFNγ in assay medium.

    • Aspirate the overnight culture medium from the cells.

    • Add 200 µL of medium containing the test compounds and a final concentration of 10 ng/mL IFNγ to each well.[25] Include "no inhibitor" controls (IFNγ only) and "no stimulation" controls (media only).

    • Incubate for an additional 24 hours.[25]

  • Kynurenine Detection (Day 3):

    • Carefully collect 140 µL of supernatant from each well and transfer to a new 96-well plate or microcentrifuge tubes.[25]

    • Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each sample to precipitate proteins. Mix well.[25]

    • Incubate the plate at 50°C for 30 minutes.[25]

    • Centrifuge the samples at 2500 rpm for 10 minutes to pellet the precipitated protein.[25]

    • Transfer 100 µL of the clear supernatant to a new, clear 96-well plate.[25]

    • Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid to each well.[25]

    • A yellow color will develop. Measure the absorbance at 480 nm using a microplate reader.[25]

  • Data Analysis:

    • Subtract the background absorbance (from "no stimulation" wells).

    • Normalize the data to the "no inhibitor" control wells (representing 100% IDO1 activity).

    • Plot the percent inhibition versus the log concentration of the inhibitor.

    • Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Conclusion and Future Directions

This guide provides a framework for evaluating the efficacy of novel IDO1 inhibitors. The hypothetical compound, 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid (Compound X), demonstrates promising in vitro potency that warrants further investigation. The provided data and protocols establish a baseline for comparison against known clinical candidates like Epacadostat and Linrodostat.

Future studies should focus on comprehensive selectivity profiling against related enzymes such as IDO2 and Tryptophan 2,3-dioxygenase (TDO), as off-target inhibition can lead to unforeseen toxicities.[6][11] Furthermore, pharmacokinetic and pharmacodynamic (PK/PD) studies are essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties and to establish a dose-response relationship in vivo.[27] Ultimately, the goal is to develop potent, selective, and bioavailable IDO1 inhibitors that can effectively reverse tumor-mediated immune suppression and improve patient outcomes in cancer immunotherapy.

References

  • Title: Quantification of IDO1 enzyme activity in normal and malignant tissues Source: PubMed Central URL: [Link]

  • Title: IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions Source: Frontiers in Immunology URL: [Link]

  • Title: Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology Source: Drug Target Review URL: [Link]

  • Title: Tryptophan: A Rheostat of Cancer Immune Escape Mediated by Immunosuppressive Enzymes IDO1 and TDO Source: Frontiers in Immunology URL: [Link]

  • Title: IDO1 Inhibitor Screening Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme Source: The FEBS Journal URL: [Link]

  • Title: Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis Source: Journal for ImmunoTherapy of Cancer URL: [Link]

  • Title: Immunosuppression routed via the kynurenine pathway: a biochemical and pathophysiologic approach Source: PubMed URL: [Link]

  • Title: The Kynurenine Pathway—New Linkage between Innate and Adaptive Immunity in Autoimmune Endocrinopathies Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Indoleamine 2,3-dioxygenase Source: Wikipedia URL: [Link]

  • Title: Tryptophan Catabolism in Cancer: Beyond IDO and Tryptophan Depletion Source: Cancer Research URL: [Link]

  • Title: Trial watch: IDO inhibitors in cancer therapy Source: Molecular & Cellular Oncology URL: [Link]

  • Title: Cell‐Based Identification of New IDO1 Modulator Chemotypes Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Targeting Tryptophan Catabolism in Cancer Immunotherapy Era: Challenges and Perspectives Source: Frontiers in Oncology URL: [Link]

  • Title: Safety and Tolerability of IDO-1 Inhibition in the Prevention of EBV-related Pathology Source: ClinicalTrials.gov URL: [Link]

  • Title: What are IDO1 inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]

  • Title: Implications of Kynurenine Pathway Metabolism for the Immune System Source: MDPI URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting IDO1 and TDO Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: IDO1 Cell-Based Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Tryptophan metabolism and disposition in cancer biology and immunotherapy Source: Bioscience Reports URL: [Link]

  • Title: IDO: A Target for Cancer Treatment Source: Personalized Medicine in Oncology URL: [Link]

  • Title: Immunosuppressive metabolites in tumoral immune evasion: redundancies, clinical efforts, and pathways forward Source: Journal for ImmunoTherapy of Cancer URL: [Link]

  • Title: Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources Source: Frontiers in Pharmacology URL: [Link]

  • Title: Tryptophan catabolism in cancer: beyond IDO and tryptophan depletion Source: PubMed URL: [Link]

  • Title: Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? Source: Cancers (Basel) URL: [Link]

  • Title: IDO Believe in Immunotherapy Source: Clinical Cancer Research URL: [Link]

  • Title: Activation of the Kynurenine Pathway in Human Malignancies Can Be Suppressed by the Cyclin-Dependent Kinase Inhibitor Dinaciclib Source: Frontiers in Cell and Developmental Biology URL: [Link]

  • Title: IDO1: The Metabolic Gatekeeper of Immune Regulation and Its Therapeutic Promise Source: LinkedIn URL: [Link]

  • Title: Rapid Development of a Commercial Process for Linrodostat, an Indoleamine 2,3-Dioxygenase (IDO) Inhibitor Source: Organic Process Research & Development URL: [Link]

  • Title: Cell based functional assays for IDO1 inhibitor screening and characterization Source: Oncotarget URL: [Link]

  • Title: linrodostat | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 Source: Frontiers in Immunology URL: [Link]

  • Title: Definition of linrodostat - NCI Drug Dictionary Source: National Cancer Institute URL: [Link]

  • Title: First-in-Human Phase I Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients with Advanced Solid Malignancies Source: Clinical Cancer Research URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis and Activity of 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid: A Comparative Analysis

For researchers and professionals in drug development, the reproducibility of both the synthesis and the biological activity of a compound is paramount. This guide provides an in-depth technical analysis of 3-(4-methyl-1...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the reproducibility of both the synthesis and the biological activity of a compound is paramount. This guide provides an in-depth technical analysis of 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid, a heterocyclic compound with potential therapeutic applications. While direct literature on this specific molecule is sparse, this guide offers a robust, reproducible synthetic pathway based on well-established chemical principles and compares its potential biological activities to structurally similar analogues, supported by experimental data from the literature.

Section 1: Synthesis of 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid: A Reproducible Pathway

The synthesis of 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid can be reliably achieved through a multi-step process. The core of this synthesis is the well-known Hantzsch thiazole synthesis, which provides a versatile method for constructing the 4-methylthiazole scaffold.[1][2] This is followed by functional group manipulation at the 5-position to build the desired propanoic acid side chain.

Proposed Synthetic Scheme

The proposed synthetic route is a three-step process starting from commercially available reagents. This pathway is designed for high reproducibility and scalability in a standard laboratory setting.

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Reduction to Aldehyde cluster_2 Step 3: Chain Elongation and Hydrolysis A Ethyl 2-chloroacetoacetate + Thioformamide B Ethyl 4-methylthiazole-5-carboxylate A->B Reflux in Ethanol C Ethyl 4-methylthiazole-5-carboxylate D 4-Methylthiazole-5-carbaldehyde C->D DIBAL-H, -78 °C E 4-Methylthiazole-5-carbaldehyde F Ethyl (E)-3-(4-methylthiazol-5-yl)acrylate E->F Wittig Reaction (Ph3P=CHCO2Et) G Ethyl 3-(4-methylthiazol-5-yl)propanoate F->G Catalytic Hydrogenation (H2, Pd/C) H 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid G->H Base Hydrolysis (NaOH, H2O)

Caption: Proposed synthetic workflow for 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-methylthiazole-5-carboxylate

This initial step utilizes the Hantzsch thiazole synthesis, a robust condensation reaction.[1]

  • Reactants:

    • Ethyl 2-chloroacetoacetate (1.0 eq)

    • Thioformamide (1.1 eq)

    • Ethanol (solvent)

  • Procedure:

    • Dissolve ethyl 2-chloroacetoacetate and thioformamide in absolute ethanol.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 4-methylthiazole-5-carboxylate.[3][4]

Step 2: Reduction of Ethyl 4-methylthiazole-5-carboxylate to 4-Methylthiazole-5-carbaldehyde

The ester is selectively reduced to the corresponding aldehyde using a hydride reducing agent at low temperature to prevent over-reduction to the alcohol.

  • Reactants:

    • Ethyl 4-methylthiazole-5-carboxylate (1.0 eq)

    • Diisobutylaluminium hydride (DIBAL-H) (1.2 eq, 1.0 M solution in hexanes)

    • Dichloromethane (DCM) (solvent)

  • Procedure:

    • Dissolve ethyl 4-methylthiazole-5-carboxylate in dry DCM under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C.

    • Add DIBAL-H solution dropwise, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

    • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 4-methylthiazole-5-carbaldehyde, which can often be used in the next step without further purification.

Step 3: Synthesis of 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid

This final stage involves a three-part sequence: a Wittig reaction for chain elongation, catalytic hydrogenation to saturate the double bond, and finally, hydrolysis of the ester to the desired carboxylic acid.

  • Part A: Wittig Reaction to form Ethyl (E)-3-(4-methylthiazol-5-yl)acrylate

    • Reactants:

      • 4-Methylthiazole-5-carbaldehyde (1.0 eq)

      • (Carbethoxymethylene)triphenylphosphorane (Ph3P=CHCO2Et) (1.1 eq)

      • Toluene (solvent)

    • Procedure:

      • Dissolve 4-methylthiazole-5-carbaldehyde and (carbethoxymethylene)triphenylphosphorane in toluene.

      • Heat the mixture to reflux for 12-18 hours.

      • Cool the reaction and remove the solvent.

      • Purify the residue by column chromatography to isolate ethyl (E)-3-(4-methylthiazol-5-yl)acrylate.[5][6][7]

  • Part B: Catalytic Hydrogenation to Ethyl 3-(4-methylthiazol-5-yl)propanoate

    • Reactants:

      • Ethyl (E)-3-(4-methylthiazol-5-yl)acrylate (1.0 eq)

      • Palladium on carbon (10 wt. %, catalytic amount)

      • Ethanol or Ethyl Acetate (solvent)

    • Procedure:

      • Dissolve the acrylate in ethanol or ethyl acetate.

      • Add the Pd/C catalyst.

      • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).

      • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

      • Concentrate the filtrate to obtain ethyl 3-(4-methylthiazol-5-yl)propanoate.[8][9]

  • Part C: Hydrolysis to 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid

    • Reactants:

      • Ethyl 3-(4-methylthiazol-5-yl)propanoate (1.0 eq)

      • Sodium hydroxide (2.0 eq)

      • Water/Ethanol mixture (solvent)

    • Procedure:

      • Dissolve the ester in a mixture of ethanol and water.

      • Add a solution of sodium hydroxide and stir at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours.

      • After the hydrolysis is complete, remove the ethanol under reduced pressure.

      • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with dilute hydrochloric acid.

      • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product, 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid.

Trustworthiness: A Self-Validating System

The reproducibility of this synthesis is ensured by in-process controls and final product characterization.

  • In-Process Controls: TLC is a crucial tool for monitoring the progress of each reaction step, ensuring the consumption of starting materials and the formation of the desired product before proceeding to the next stage.

  • Final Product Characterization: The identity and purity of the final compound should be confirmed by a suite of analytical techniques.

Analytical TechniqueExpected Observations for 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid
¹H NMR Signals corresponding to the thiazole proton, the methyl group protons, and the two methylene groups of the propanoic acid chain. The carboxylic acid proton will appear as a broad singlet. Typical chemical shifts for the 4-methyl group are around 2.5 ppm, and the thiazole proton (H2) is expected around 8.5-9.0 ppm.[10][11][12]
¹³C NMR Resonances for all seven carbon atoms, including the characteristic signals for the thiazole ring carbons, the methyl carbon, the two methylene carbons, and the carbonyl carbon of the carboxylic acid.[10][12]
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound (C₇H₉NO₂S, MW: 171.22 g/mol ).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity, typically >95%.

Section 2: Biological Activity of 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid: A Comparative Analysis

While specific biological activity data for 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid is not extensively reported, the thiazole nucleus is a well-known pharmacophore present in numerous biologically active compounds.[13] By examining structurally related molecules, we can infer potential areas of therapeutic interest.

Potential Antimicrobial Activity

Thiazole derivatives are known to exhibit a broad spectrum of antimicrobial activities.[13][14][15] The 4-methylthiazole moiety, in particular, has been incorporated into various compounds with notable antibacterial and antifungal properties.

Comparative Data for Structurally Similar Compounds:

Compound/ClassOrganism(s)Reported Activity (MIC/IC₅₀)Reference
4-Methylthiazole-(benz)azole derivativesS. aureus, E. coliMIC values in the range of 15.63 µg/mL[16]
Thiazole derivatives with heterocyclic systems at position-5Aspergillus niger, Staphylococcus aureusHigher activity than standard antibiotics in some cases.[14][14]
3-[(4-Arylthiazol-2-yl)(p-tolyl)amino]propanoic acid derivativesMycobacterium luteumExhibited antibacterial activity.[17][17]

The presence of the propanoic acid side chain in our target molecule may influence its pharmacokinetic properties and potentially its interaction with biological targets. It is plausible that 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid could exhibit activity against various bacterial and fungal strains.

Potential Anticancer Activity

The thiazole scaffold is also a key component in several anticancer agents.[18] Derivatives of 4-methylthiazole have been investigated for their cytotoxic effects against various cancer cell lines.

Comparative Data for Structurally Similar Compounds:

Compound/ClassCell Line(s)Reported Activity (IC₅₀)Reference
4-Methyl-2-(4-(alkyloxy)phenyl)thiazole derivativesMCF-7 (breast cancer)IC₅₀ values in the low micromolar range.[19][19]
Thiazole-1,2,3-triazole hybrids with a 4-methylthiazole coreHuman glioblastoma cell linesPotent activity with IC₅₀ values as low as 3.20 µM.[20][20]
Thiazole hybrids from 4-phenylthiosemicarbazoneOVCAR-4 (ovarian cancer)IC₅₀ of 1.569 µM.[21][21]

These findings suggest that the 4-methylthiazole moiety can be a valuable component in the design of novel anticancer agents. The propanoic acid side chain could potentially modulate the compound's solubility and ability to interact with specific cellular targets.

Structure-Activity Relationship (SAR) Insights

Based on the available literature, several structural features of thiazole derivatives are known to influence their biological activity:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the thiazole ring can significantly impact activity.

  • Substitution at the 5-position: As seen in the comparative data, the group at the 5-position is crucial for both antimicrobial and anticancer activity. The propanoic acid chain in our target molecule is a key feature to investigate.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by its various substituents, plays a critical role in its ability to cross cell membranes and reach its target.

Section 3: Conclusion and Future Directions

This guide has outlined a reproducible and well-documented synthetic pathway for 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid. While direct biological data for this specific compound is limited, a comparative analysis of structurally related molecules suggests that it holds potential as an antimicrobial and/or anticancer agent.

For researchers interested in this molecule, the next logical steps would be to:

  • Synthesize and Characterize: Follow the proposed synthetic protocol and rigorously characterize the final compound to confirm its identity and purity.

  • In Vitro Screening: Perform a broad panel of in vitro assays to evaluate its antimicrobial activity against a range of bacterial and fungal pathogens and its cytotoxic activity against various cancer cell lines.

  • Mechanism of Action Studies: If promising activity is observed, further studies should be conducted to elucidate the compound's mechanism of action.

This systematic approach, grounded in established chemical principles and comparative biological analysis, provides a solid foundation for the further investigation of 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid as a potential therapeutic agent.

References

  • Al-Abdullah, E. S., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1789. [Link]

  • Grybaitė, B., et al. (2021). In vitro and in silico studies of antimicrobial activity of new 4-methylthiazole-(benz)azole derivatives. Journal of Molecular Structure, 1230, 129881. [Link]

  • Žukauskaitė, A., et al. (2019). Synthesis and antiproliferative effect of thiazole compounds. European Journal of Medicinal Chemistry, 182, 111634. [Link]

  • Li, J., et al. (2011). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 16(12), 10336-10342. [Link]

  • Grybaitė, B., et al. (2018). OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. FABAD Journal of Pharmaceutical Sciences, 43(3), 197-210. [Link]

  • Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. [Link]

  • Google Patents. (2017).
  • El-Sayed, M. A. A., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 27(19), 6296. [Link]

  • Chikashita, H., et al. (1985). Lewis acid-promoted conjugate reduction of α,β-unsaturated carbonyl compounds by 2-phenylbenzothiazoline (2-phenyl-2,3-dihydrobenzothiazole). Journal of the Chemical Society, Perkin Transactions 1, 1715-1723. [Link]

  • Grybaitė, B., et al. (2023). Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives. Chemija, 34(1), 47-59. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • El-Naggar, M., et al. (2021). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry, 13(15), 1335-1354. [Link]

  • ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. [Link]

  • Grybaitė, B., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 14999-15016. [Link]

  • El-Sayed, R. A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(1), 103. [Link]

  • Hoff, S., & van Leusen, A. M. (1974). Reductive ring opening of thiazoles. Recueil des Travaux Chimiques des Pays-Bas, 93(1), 14-16. [Link]

  • Bobade, V., & Khillare, S. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(3), 10543-10555. [Link]

  • Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338. [Link]

  • Chad's Prep. (2021, April 5). 19.7b Wittig Reaction | Organic Chemistry [Video]. YouTube. [Link]

  • Sharma, V. P., et al. (2004). ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. [Link]

  • Grybaitė, B., et al. (2018). Synthesis, Transformation of 3-[(4-Arylthiazol-2-yl)(p-tolyl)amino]propanoic Acids, Bis(thiazol-5-yl)phenyl-, Bis(thiazol-5-yl)methane Derivatives, and Their Antimicrobial Activity. Journal of Heterocyclic Chemistry, 55(10), 2351-2361. [Link]

  • Google Patents. (2009). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
  • Simion, A., et al. (2006). REDUCTION OF α,β-UNSATURATED CARBONYL COMPOUNDS AND 1,3-DIKETONES IN AQUEOUS MEDIA, USING A RANEY Ni-Al ALLOY. Revue Roumaine de Chimie, 51(7-8), 737-740. [Link]

  • Khan, I., et al. (2022). A Review On Chemistry And Antimicrobial Activity Of Thiazole. Journal of Pharmaceutical Negative Results, 13(3), 441-449. [Link]

  • Zhou, Y., et al. (2018). CuH-Catalyzed Asymmetric Reduction of α,β-Unsaturated Carboxylic Acids to β-Chiral Aldehydes. Journal of the American Chemical Society, 140(2), 606-609. [Link]

  • Organic Reactions. (n.d.). Wittig Reaction - Common Conditions. [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]

  • ResearchGate. (n.d.). N–H⋯S hydrogen bonding in 2-mercapto-5-methyl-1,3,4-thiadiazole. Synthesis and crystal structures of mercapto functionalised 1,3,4-thiadiazoles. [Link]

  • Chen, W.-C., et al. (2022). N-Aryl-S-aryl-2-mercaptoacetamide Derivatives Effectively Inhibit Mushroom and Cellular Tyrosinase Activities, Melanin Production, and Pigmentation in Zebrafish Larvae: Regarding Copper Ion Chelation. Molecules, 27(2), 422. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methyl-1,3-thiazol-5-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-methyl-1,3-thiazol-5-yl)propanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.